molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

2,2'-Azobis(2-methylpropionitrile)

Cat. No.: B3424327
CAS No.: 34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Description

2,2’-Azobis(2-methylpropionitrile) is an organic compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating various chemical reactions. This compound is often utilized in the production of plastics, rubber, and other polymeric materials due to its effectiveness and stability.

Properties

IUPAC Name

2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile
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InChI

InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3
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InChI Key

OZAIFHULBGXAKX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)N=NC(C)(C)C#N
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Molecular Formula

C8H12N4, Array
Record name AZODIISOBUTYRONITRILE
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DSSTOX Substance ID

DTXSID1026457, DTXSID70859108
Record name Azobisisobutyronitrile
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Molecular Weight

164.21 g/mol
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Physical Description

Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER.
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Record name Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
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Solubility

SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none
Record name 2,2'-AZOBIS(ISOBUTYRONITRILE)
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Density

1.1 g/cm³
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Vapor Pressure

0.0067 [mmHg], Vapor pressure, Pa at 20 °C:
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Color/Form

CRYSTALS FROM ETHANOL + WATER, WHITE POWDER

CAS No.

78-67-1, 34241-39-9
Record name AZODIISOBUTYRONITRILE
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Record name 2-[(E)-2-(1-cyano-1-methylethyl)diazen-1-yl]-2-methylpropanenitrile
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Melting Point

221 °F (105 °C)
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Synthesis routes and methods I

Procedure details

By method of Example 2, 2-amino-2-methylpropanenitrile (of 78.5% purity) was dichlorinated and coupled with further 2-amino-2-methylpropanenitrile in the presence of caustic soda and the following combinations of tetra alkyl quaternary ammonium chloride surfactant and added sodium bromide. The yields of title compound obtained were as shown.
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[Compound]
Name
tetra alkyl quaternary ammonium chloride
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Synthesis routes and methods II

Procedure details

Using the method and quantities of Example 2, but replacing the `Arquad 16-29` by the surfactants listed below (in the proportions of 1.6% wt/wt based on total 2-amino-2-methylpropanenitrile used) gave 2,2'-azobis(2-methylpropanenitrile) in the yields indicated.
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Synthesis routes and methods III

Procedure details

3 ml of `Arquad 16-29` is added, followed by 2.2 equivalents of caustic soda. While maintaining the temperature at 20° C., 26 mg of 2-amino-2-methyl-propanenitrile is added over 20 minutes and the title compound is isolated as in Example 1. Yield 96%.
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Yield
96%

Synthesis routes and methods IV

Procedure details

The resulting aqueous dispersion of N,N'-dichloro-2-amino -2-methylpropanenitrile was adjusted to pH7 with caustic soda and 3 ml of "Arquad 16-29%" was added. A further 24.1 gm of 2-amino-2-methylpropanenitrile was then added, concurrently with sufficient caustic soda to maintain a pH of greater than 12, over 40 minutes and the resulting title compound was filtered off to yield 39.4 g (91.8% yield).
[Compound]
Name
N,N'-dichloro-2-amino -2-methylpropanenitrile
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Synthesis routes and methods V

Procedure details

Next, 266 g (0.286 mole) of a 8% aqueous sodium hypochlorite solution (pH 12) was cooled to 5° C., and to the aqueous solution was added 150 ml of an acetonitrile solution containing 17.7 g (0.2 mole) of the resulting 95%-pure 2-amino-2-methylpropionitrile and 0.6 g of tetrabutylammonium bromide over 30 minutes with stirring. The resulting reaction mixture was stirred at 7° to 10° C. for 30 minutes to complete the reaction. By iodometry, it was found that the total oxidative compounds in both the water and acetonitrile phases after reaction was 0.08 equivalent. This reaction mixture was adjusted to a pH of 6 with a dilute hydrochloric acid and 4.2 g (0.12 equivalent) of sodium nitrite was added thereto, followed by stirring at 15° C. for 20 minutes. Thereafter, the reaction mixture was diluted with 1050 g of water, and the thus precipitated white crystals were filtered, washed with water and dried to obtain 16 g of 2,2'-azobis(isobutyronitrile). The resulting white crystals had a melting point of 104°-105.5° C. and a purity of 99% or more.
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4.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 2
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 3
Reactant of Route 3
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 4
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 5
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 6
2,2'-Azobis(2-methylpropionitrile)

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